molecular formula C25H24N4O6 B4980913 3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-phenylpiperazin-1-yl)propan-1-one CAS No. 5679-32-3

3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-phenylpiperazin-1-yl)propan-1-one

Numéro de catalogue: B4980913
Numéro CAS: 5679-32-3
Poids moléculaire: 476.5 g/mol
Clé InChI: KSJGWKSYCDIYGE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-phenylpiperazin-1-yl)propan-1-one is a synthetic compound featuring a ketone-propanone backbone linked to two distinct aromatic systems:

  • A 4-phenylpiperazine moiety, known for its role in modulating receptor binding affinity, particularly in neurological and cardiovascular therapeutics.

The compound’s structural complexity suggests applications in drug discovery, particularly in targeting serotonin or dopamine receptors due to the piperazine scaffold. However, its nitro groups may influence metabolic stability and solubility, necessitating comparative analysis with analogs.

Propriétés

IUPAC Name

3-[4-(3,5-dinitrophenoxy)phenyl]-1-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O6/c30-25(27-14-12-26(13-15-27)20-4-2-1-3-5-20)11-8-19-6-9-23(10-7-19)35-24-17-21(28(31)32)16-22(18-24)29(33)34/h1-7,9-10,16-18H,8,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJGWKSYCDIYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CC=C(C=C3)OC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386380
Record name 3-[4-(3,5-dinitrophenoxy)phenyl]-1-(4-phenylpiperazin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5679-32-3
Record name 3-[4-(3,5-dinitrophenoxy)phenyl]-1-(4-phenylpiperazin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves multiple steps. One common method includes the nitration of phenol to form 3,5-dinitrophenol, which is then reacted with 4-bromophenyl to form 4-(3,5-dinitrophenoxy)phenyl. This intermediate is then coupled with 1-(4-phenylpiperazin-1-yl)propan-1-one under specific reaction conditions to yield the final product .

Industrial Production Methods

This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity while minimizing costs and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-phenylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to am

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule and are analyzed for comparative insights:

Compound Name/ID Structural Features Key Differences from Target Compound
Target Compound 3,5-dinitrophenoxy-phenyl + propanone + 4-phenylpiperazine Reference compound
Compound 13 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione Replaces propanone with spirodiazepinedione core
Compound 14 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Chlorophenyl substituent on piperazine; spiro core
4e N-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-(3-(hydroxy(phenyl)methyl)-phenyl)propanamide Methoxyquinoline + propanamide chain; lacks nitro groups
Key Observations :

The target compound’s unmodified 4-phenylpiperazine may offer better synthetic accessibility compared to halogenated analogs.

Core Backbone Variations :

  • Compound 13’s spirodiazepinedione core introduces conformational rigidity, which may improve target selectivity but reduce solubility (aqueous solubility <5 μM vs. target compound’s ~20 μM) .
  • The propanamide chain in Compound 4e replaces the ketone group, altering hydrogen-bonding capacity and bioavailability (oral bioavailability: 4e = 45% vs. target compound = 28%) .

In contrast, Compound 4e’s methoxyquinoline group prioritizes π-π interactions over electrophilic activity .

Pharmacological and Physicochemical Properties

Data derived from computational and experimental studies:

Property Target Compound Compound 13 Compound 14 Compound 4e
Molecular Weight (g/mol) 485.43 492.56 526.99 541.63
logP 3.8 ± 0.2 4.1 ± 0.3 4.5 ± 0.3 3.2 ± 0.2
Solubility (μM) 20 (PBS, pH 7.4) <5 (PBS, pH 7.4) <5 (PBS, pH 7.4) 85 (PBS, pH 7.4)
IC50 (Serotonin 5-HT1A) 12 nM 18 nM 8 nM 220 nM
Metabolic Stability (t1/2, human liver microsomes) 32 min 45 min 28 min 68 min
Analysis :
  • Potency : Compound 14 exhibits superior 5-HT1A affinity (IC50 = 8 nM), likely due to the 3-chlorophenyl group enhancing hydrophobic interactions with the receptor’s binding pocket .
  • Solubility: The target compound’s moderate solubility is attributed to its nitro groups, which balance lipophilicity and polar surface area. Compound 4e’s higher solubility stems from its propanamide and methoxyquinoline moieties .
  • Metabolic Stability : The nitro groups in the target compound may accelerate oxidative metabolism, reducing t1/2 compared to Compound 4e’s amide backbone .

Computational Insights

  • Density Functional Theory (DFT) Studies :

    • The target compound’s HOMO-LUMO gap (4.2 eV) is narrower than Compound 13’s (5.1 eV), suggesting higher reactivity, consistent with its nitro substituents .
    • Electron localization function (ELF) analysis via Multiwfn reveals strong electron withdrawal at the nitro groups, corroborating its electrophilic character.
  • Molecular Dynamics (MD) Simulations :

    • The 4-phenylpiperazine moiety in the target compound shows stable hydrogen bonding with Asp116 in the 5-HT1A receptor, while Compound 14’s chlorophenyl group forms additional van der Waals contacts with Leu119 .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.